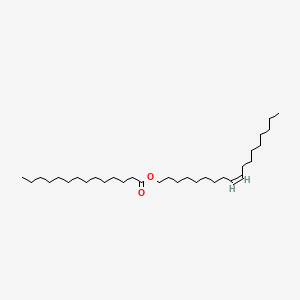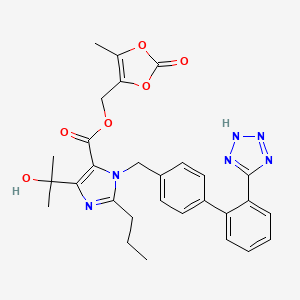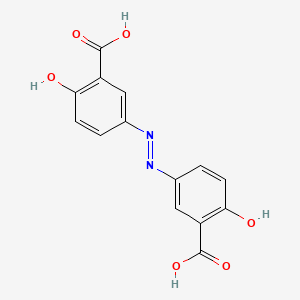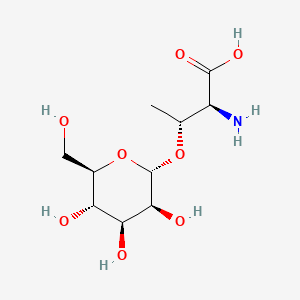
ML344
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML344 is a chemical compound known for its role as an agonist of the Vibrio cholerae CqsS transmembrane receptor. This compound is significant in the study of quorum sensing, a process by which bacteria communicate and coordinate their behavior based on population density. This compound acts as an inducer of light production without the need for autoinducers, making it a valuable tool in microbiological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ML344 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like chromatography .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions: ML344 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the this compound molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted this compound analogs .
Scientific Research Applications
ML344 has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study chemical reactions and mechanisms, particularly in the context of quorum sensing.
Biology: Employed in microbiological research to investigate bacterial communication and behavior.
Medicine: Potential applications in developing new antimicrobial agents by targeting bacterial communication pathways.
Industry: Utilized in the development of biosensors and other biotechnological applications .
Mechanism of Action
ML344 exerts its effects by acting as an agonist of the Vibrio cholerae CqsS transmembrane receptor. This receptor is involved in the quorum sensing pathway, which regulates gene expression based on cell population density. By binding to the CqsS receptor, this compound induces light production in the absence of autoinducers, thereby modulating bacterial communication and behavior .
Comparison with Similar Compounds
ML343: Another agonist of the Vibrio cholerae CqsS receptor, structurally distinct from ML344 but with similar biological activity.
LuxQ Agonists: Compounds that target the LuxQ receptor, another component of the quorum sensing pathway .
Uniqueness of this compound: this compound is unique due to its specific action on the CqsS receptor and its ability to induce light production without autoinducers. This makes it a valuable tool for studying quorum sensing and developing new antimicrobial strategies .
Properties
Molecular Formula |
C13H19N5 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
1-ethyl-N-[(4-propan-2-ylphenyl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C13H19N5/c1-4-18-13(15-16-17-18)14-9-11-5-7-12(8-6-11)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,14,15,17) |
InChI Key |
KTDWVPGNCOUOEH-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=N1)NCC2=CC=C(C=C2)C(C)C |
Canonical SMILES |
CCN1C(=NN=N1)NCC2=CC=C(C=C2)C(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ML344; ML-344; ML 344; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B1677258.png)
![2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid](/img/structure/B1677261.png)












